

SK-575: A Technical Whitepaper on a Potent and Selective PARP1 Degrader

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Compound of Interest		
Compound Name:	SK-575	
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Abstract

SK-575 is a novel heterobifunctional small molecule classified as a Proteolysis Targeting Chimera (PROTAC). It is designed for the targeted degradation of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. By inducing the selective ubiquitination and subsequent proteasomal degradation of PARP1, **SK-575** offers a distinct mechanism of action compared to traditional PARP inhibitors. This technical guide provides a comprehensive overview of **SK-575**, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

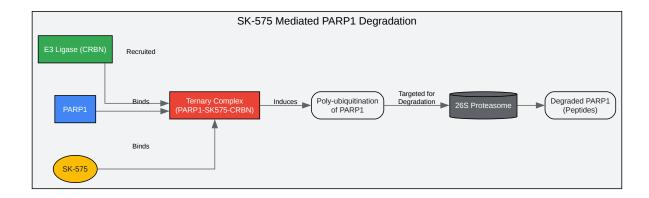
Introduction

Targeted protein degradation has emerged as a promising therapeutic modality in oncology. PROTACs, which leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins, offer the potential for improved potency, selectivity, and the ability to overcome resistance mechanisms associated with traditional small-molecule inhibitors. PARP1 is a validated therapeutic target in cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. **SK-575** was developed to induce the degradation of PARP1, thereby inhibiting its catalytic activity and scaffolding functions.[1][2][3]

Mechanism of Action



SK-575 is a bifunctional molecule that simultaneously binds to PARP1 and the E3 ubiquitin ligase Cereblon (CRBN). This binding induces the formation of a ternary complex between PARP1, **SK-575**, and CRBN.[1] The proximity induced by **SK-575** facilitates the transfer of ubiquitin from the E2 conjugating enzyme to PARP1, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.



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Caption: Mechanism of action of **SK-575** as a PARP1 degrader.

Preclinical Data

In Vitro Potency and Selectivity

SK-575 demonstrates potent and selective degradation of PARP1 in various cancer cell lines. The half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values are summarized below.



Cell Line	Cancer Type	BRCA Status	DC50 (nM)	IC50 (nM)	Reference
MDA-MB-436	Breast Cancer	BRCA1 mutant	1.26	19 ± 6	[4]
Capan-1	Pancreatic Cancer	BRCA2 mutant	6.72	56 ± 12	[4]
SW620	Colorectal Adenocarcino ma	Wild-type	0.509	N/A	[4]

Table 1: In vitro potency of **SK-575** in various cancer cell lines.

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the anti-tumor activity of SK-575.

Animal Model	Treatment	Tumor Growth Inhibition (TGI)	Reference
Capan-1 Xenograft (BRCA2 mutant)	SK-575 (25 mg/kg, IP, daily for 5 days)	Significant inhibition	[4]
Capan-1 Xenograft (BRCA2 mutant)	SK-575 (50 mg/kg, IP, daily for 5 days)	Significant inhibition	[4]
SW620 Xenograft	SK-575 (25 mg/kg, IP, single dose)	PARP1 degradation for >24h	[4]

Table 2: In vivo efficacy of **SK-575** in xenograft models.

Experimental Protocols Western Blotting for PARP1 Degradation

This protocol describes the methodology to assess the degradation of PARP1 in cells treated with **SK-575**.





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Caption: Workflow for Western Blot analysis of PARP1 degradation.

Protocol:

- Cell Culture and Treatment: Plate cells (e.g., MDA-MB-436, Capan-1, SW620) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of SK-575 for the desired time points (e.g., 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with a primary antibody against PARP1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



 Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

This protocol outlines the procedure to determine the effect of **SK-575** on the viability of cancer cells.

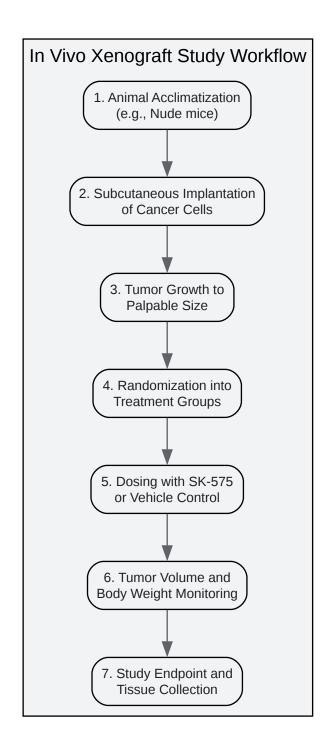
Protocol:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of **SK-575** for a specified duration (e.g., 72 hours).
- Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according
 to the manufacturer's instructions.
- Data Acquisition: Measure the luminescence or absorbance using a plate reader.
- Data Analysis: Calculate the IC50 values by plotting the percentage of viable cells against
 the log concentration of SK-575 and fitting the data to a dose-response curve.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of **SK-575** in a mouse xenograft model.





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Caption: Workflow for an in vivo xenograft study of SK-575.

Protocol:



- Animal Models: Utilize immunodeficient mice (e.g., BALB/c nude mice). All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
- Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., Capan-1) into the flank of each mouse.
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume, randomize the mice into treatment and control groups.
- Dosing: Administer **SK-575** via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule. The control group should receive a vehicle control.
- Monitoring: Measure tumor volume and body weight regularly throughout the study.
- Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic studies via western blotting).

Conclusion

SK-575 is a potent and selective PARP1 degrader with demonstrated in vitro and in vivo antitumor activity, particularly in cancer cells with BRCA mutations. Its mechanism of action, involving the targeted degradation of PARP1, represents a novel and promising therapeutic strategy. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of **SK-575** and other PARP1-targeting PROTACs.

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